3',5'-Bis-O-(tert-butyldimethylsilyl)-2'-deoxyuridine

Übersicht

Beschreibung

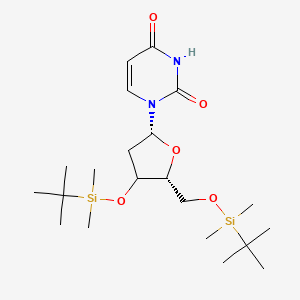

3’,5’-Bis-O-(tert-butyldimethylsilyl)-2’-deoxyuridine is a chemically modified nucleoside analog. It is derived from 2’-deoxyuridine, a component of DNA, and is modified with tert-butyldimethylsilyl groups at the 3’ and 5’ positions. This compound is often used in synthetic chemistry and biochemical research due to its stability and unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Bis-O-(tert-butyldimethylsilyl)-2’-deoxyuridine typically involves the protection of the hydroxyl groups at the 3’ and 5’ positions of 2’-deoxyuridine. The tert-butyldimethylsilyl groups are introduced using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

3’,5’-Bis-O-(tert-butyldimethylsilyl)-2’-deoxyuridine can undergo various chemical reactions, including:

Deprotection: Removal of the tert-butyldimethylsilyl groups using fluoride ions, typically from tetrabutylammonium fluoride (TBAF).

Substitution: Nucleophilic substitution reactions at the 2’ position.

Oxidation and Reduction: Though less common, the compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Deprotection: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Deprotection: 2’-deoxyuridine.

Substitution: Various substituted 2’-deoxyuridine derivatives depending on the nucleophile used.

Oxidation and Reduction: Oxidized or reduced forms of the nucleoside.

Wissenschaftliche Forschungsanwendungen

Nucleic Acid Chemistry

3',5'-Bis-O-(tert-butyldimethylsilyl)-2'-deoxyuridine serves as a key intermediate in the synthesis of modified nucleotides and oligonucleotides. Its protective silyl groups allow for selective reactions that can lead to the development of nucleoside analogs with enhanced properties for therapeutic applications.

Drug Development

The compound is utilized in the development of antiviral and anticancer drugs. Its modified structure can improve the pharmacokinetics and bioavailability of nucleoside-based therapeutics. For instance, derivatives of this compound have been investigated for their ability to inhibit viral RNA polymerases, showcasing potential in treating viral infections.

Bioconjugation Studies

Due to its functional groups, this compound is employed in bioconjugation studies where it can be linked to various biomolecules (like peptides or proteins) for targeted drug delivery systems. This application is crucial in advancing personalized medicine approaches .

Analytical Chemistry

In analytical chemistry, this compound is used as a standard in high-performance liquid chromatography (HPLC) methods for quantifying nucleosides and their derivatives. Its stability under different conditions allows for reliable detection and quantification in complex biological samples .

Case Studies

Wirkmechanismus

The mechanism of action of 3’,5’-Bis-O-(tert-butyldimethylsilyl)-2’-deoxyuridine involves its incorporation into DNA or RNA strands during synthesis. The tert-butyldimethylsilyl groups provide steric protection, preventing unwanted side reactions. Upon deprotection, the active nucleoside can participate in biochemical processes, such as DNA replication or repair. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism.

Vergleich Mit ähnlichen Verbindungen

3’,5’-Bis-O-(tert-butyldimethylsilyl)-2’-deoxyuridine is unique due to its dual protection at the 3’ and 5’ positions. Similar compounds include:

3’,5’-Bis-O-(tert-butyldimethylsilyl)thymidine: Similar structure but with a methyl group at the 5-position of the uracil ring.

3’,5’-Bis-O-(tert-butyldimethylsilyl)-2’-deoxycytidine: Contains a cytosine base instead of uracil.

3’,5’-Bis-O-(tert-butyldimethylsilyl)-2’-deoxyadenosine: Contains an adenine base instead of uracil.

These compounds share the protective tert-butyldimethylsilyl groups but differ in their nucleobase components, leading to variations in their chemical behavior and applications.

Biologische Aktivität

3',5'-Bis-O-(tert-butyldimethylsilyl)-2'-deoxyuridine (TBDMS-dU) is a chemically modified nucleoside that has garnered attention for its enhanced stability and reactivity due to the presence of tert-butyldimethylsilyl (TBDMS) protecting groups. This compound is particularly significant in the context of nucleic acid chemistry and molecular biology, where it serves as a valuable building block for various applications, including drug development and biochemical research.

The chemical structure of TBDMS-dU includes two TBDMS groups attached to the hydroxyl groups at the 3' and 5' positions of the deoxyribose sugar. This modification not only increases the compound's stability against hydrolysis but also enhances its solubility in organic solvents, making it suitable for various synthetic applications.

| Property | Value |

|---|---|

| Molecular Formula | C24H43N2O5Si2 |

| Molecular Weight | 537.8 g/mol |

| CAS Number | 401812-99-5 |

| Solubility | Soluble in organic solvents |

The biological activity of TBDMS-dU is primarily attributed to its ability to interact with nucleic acids and enzymes involved in nucleic acid metabolism. The TBDMS groups enhance the compound's resistance to enzymatic degradation, allowing it to function effectively in biological systems.

Key Mechanisms:

- Nucleic Acid Interaction: TBDMS-dU can incorporate into DNA and RNA, potentially altering their structure and function.

- Enzyme Modulation: The compound may inhibit or modulate the activity of enzymes such as DNA polymerases, which are crucial for nucleic acid synthesis.

Biological Activity Studies

Several studies have investigated the biological activity of TBDMS-dU, focusing on its effects on various cellular processes. Below are some notable findings:

-

Inhibition of DNA Polymerase:

- TBDMS-dU has been shown to inhibit DNA polymerase activity, which is essential for DNA replication. This inhibition suggests potential applications in cancer therapy by preventing rapid cell division.

-

Antiviral Activity:

- Research indicates that TBDMS-dU exhibits antiviral properties against certain viruses by interfering with viral replication processes. This makes it a candidate for further development as an antiviral agent.

-

Cellular Uptake:

- Studies have demonstrated that TBDMS-dU can be efficiently taken up by cells, enhancing its potential therapeutic applications. Its modified structure facilitates better permeability through cellular membranes compared to unmodified nucleosides.

Case Studies

Several case studies have highlighted the practical applications of TBDMS-dU:

-

Study on Antiviral Efficacy:

A study published in Journal of Medicinal Chemistry demonstrated that TBDMS-dU effectively inhibited viral replication in vitro, showcasing its potential as a lead compound for developing antiviral therapies against RNA viruses . -

DNA Synthesis Applications:

In synthetic biology, TBDMS-dU has been utilized as a building block for synthesizing modified oligonucleotides. These oligonucleotides exhibited improved stability and resistance to nuclease degradation, making them suitable for therapeutic applications .

Comparative Analysis

When compared to other silylated nucleosides, TBDMS-dU stands out due to its unique balance of stability and reactivity. The following table summarizes key differences:

| Compound | Stability | Reactivity | Applications |

|---|---|---|---|

| This compound | High | Moderate | Antiviral, DNA synthesis |

| Tert-Butyldimethylsilyl Uridine | Moderate | High | Nucleic acid protection |

| Trimethylsilyl Uridine | Low | High | Limited due to instability |

Eigenschaften

IUPAC Name |

1-[(2R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40N2O5Si2/c1-20(2,3)29(7,8)26-14-16-15(28-30(9,10)21(4,5)6)13-18(27-16)23-12-11-17(24)22-19(23)25/h11-12,15-16,18H,13-14H2,1-10H3,(H,22,24,25)/t15?,16-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKEAALKCPSPQCU-WOEZKJSCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=CC(=O)NC2=O)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@@H]1C(C[C@@H](O1)N2C=CC(=O)NC2=O)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40N2O5Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675706 | |

| Record name | 1-{(3xi)-3,5-Bis-O-[tert-butyl(dimethyl)silyl]-2-deoxy-beta-D-glycero-pentofuranosyl}pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64911-18-8 | |

| Record name | 1-{(3xi)-3,5-Bis-O-[tert-butyl(dimethyl)silyl]-2-deoxy-beta-D-glycero-pentofuranosyl}pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.